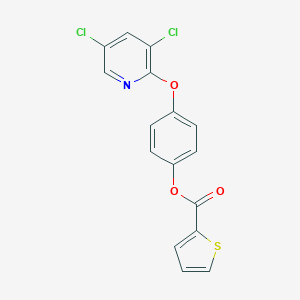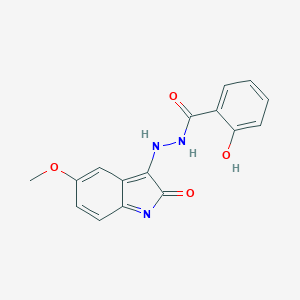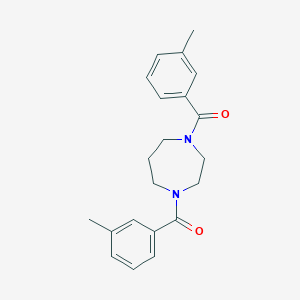
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide, also known as Compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies for its ability to interact with biological systems and exhibit beneficial effects. In
科学研究应用
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to exhibit anticancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 involves its ability to interact with biological systems and modulate various signaling pathways. It has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which play important roles in cellular processes such as gene expression and protein degradation. By inhibiting these enzymes, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
实验室实验的优点和局限性
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yield and purity using the optimized synthesis method. It has also been extensively studied for its potential therapeutic applications and mechanism of action, making it a reliable compound for use in scientific research. However, there are also limitations for the use of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. Additionally, the optimal dosage and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for therapeutic purposes are still being investigated.
未来方向
There are several future directions for research on 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1. Another area of research is the investigation of its safety and efficacy in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for therapeutic purposes. Finally, the potential therapeutic applications of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 in other diseases and conditions should be explored.
合成方法
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 involves the reaction of 2,4-thiazolidinedione with phenyl isothiocyanate and phenyl isocyanate in the presence of acetic anhydride and sulfuric acid. The resulting compound is then purified through recrystallization to obtain the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for research purposes.
属性
分子式 |
C18H15N3O3S2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(20-17(25)19-12-7-3-1-4-8-12)11-14-16(23)21(18(24)26-14)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,19,20,22,25) |
InChI 键 |
DTNMCDPMYQGQCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

